molecular formula C14H12ClN3O2 B4885982 N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide

N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide

Cat. No. B4885982
M. Wt: 289.71 g/mol
InChI Key: WGRAJHIAWCRENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action and potential benefits in cancer therapy.

Mechanism of Action

N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide works by binding to the ATP-binding pocket of FLT3, which prevents the receptor from activating downstream signaling pathways that are necessary for cancer cell growth and survival. Specifically, N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide inhibits the autophosphorylation of FLT3 and downstream activation of the Ras/MAPK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its effects on FLT3 signaling, N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide may also have other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may help to eliminate cancer cells from the body. Additionally, N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide has been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide has several advantages for use in lab experiments, including its high potency and specificity for FLT3 inhibition. However, there are also some limitations to the use of N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide in research, including its high cost and the need for specialized expertise in organic chemistry for its synthesis.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide. For example, researchers may investigate the use of this compound in combination with other cancer therapies to improve patient outcomes. Additionally, further studies may be needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide and its effects on other signaling pathways in cancer cells. Finally, research may be needed to develop more efficient and cost-effective methods for the synthesis of N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide to make it more accessible for use in research and potential clinical applications.

Scientific Research Applications

N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. Specifically, this compound has been shown to inhibit the activity of the receptor tyrosine kinase FLT3, which is frequently mutated in acute myeloid leukemia (AML) and other hematological malignancies. By inhibiting FLT3 activity, N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide may help to slow or stop the growth of cancer cells and improve patient outcomes.

properties

IUPAC Name

N'-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-3-5-12(6-4-11)18-14(20)13(19)17-9-10-2-1-7-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRAJHIAWCRENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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